3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core structure with a sulfur-containing thieno ring and a pyrimidinone moiety. The substitution pattern includes a 4-chlorophenyl group at position 3 and a naphthalen-2-yl-oxoethylsulfanyl chain at position 2.
Properties
Molecular Formula |
C28H21ClN2O2S2 |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H21ClN2O2S2/c29-20-11-13-21(14-12-20)31-27(33)25-22-7-3-4-8-24(22)35-26(25)30-28(31)34-16-23(32)19-10-9-17-5-1-2-6-18(17)15-19/h1-2,5-6,9-15H,3-4,7-8,16H2 |
InChI Key |
BORYZSCTTVDENX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . Its structure features a benzothieno-pyrimidine core with a chlorophenyl and naphthalenyl substituent, which may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to the one exhibit significant antibacterial properties. For instance, derivatives of 3-(4-chlorophenyl) have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, indicating potent antibacterial effects compared to standard references like thiourea (IC50 = 21.25 µM) .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7o | E. coli | 1.13 |
| 7p | Staphylococcus aureus | 1.21 |
Antifungal Activity
The compound has also been evaluated for antifungal activity against pathogenic fungi. Similar structures have shown promising results against strains of fungi associated with infections. For example, certain derivatives were found to inhibit fungal growth effectively, suggesting that the compound could be a candidate for antifungal drug development .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has been reported to inhibit acetylcholinesterase (AChE) and urease effectively:
- Acetylcholinesterase Inhibition : Compounds derived from similar structures have been shown to inhibit AChE with varying degrees of potency.
- Urease Inhibition : The synthesized compounds displayed strong urease inhibitory activity, with some achieving IC50 values significantly lower than traditional inhibitors.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | 7n | 2.39 |
| Urease | 7v | 2.15 |
Case Studies
In a recent study involving the synthesis of various derivatives of this compound, researchers evaluated their biological activities through in vitro assays. The findings indicated that modifications in the chemical structure significantly affected the biological efficacy of the compounds .
One notable case involved a derivative that exhibited both antibacterial and antifungal properties while maintaining low toxicity levels in human cell lines. This suggests potential for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Scientific Research Applications
The compound 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and naphthalen-2-yl groups contributes to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 634.2 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the benzothieno-pyrimidine framework has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines. Research has shown that modifications in the side chains can enhance selectivity towards specific cancer types, making this compound a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
The presence of sulfur in the structure may impart antimicrobial activity, as many sulfur-containing compounds have shown efficacy against bacterial and fungal strains. Preliminary assays are needed to evaluate the spectrum of activity against common pathogens.
Neuroprotective Effects
Compounds related to this structure have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in treating conditions such as Alzheimer's disease.
Bioavailability and Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide insights into its suitability for clinical use.
Material Science Applications
The unique structural properties also open avenues for applications in material science. The compound can be explored as a precursor for synthesizing novel polymers or nanomaterials with specific electronic or optical properties.
Potential Applications in Electronics
Due to its conjugated system, this compound may exhibit semiconducting properties suitable for applications in organic electronics or photovoltaic devices.
Case Studies and Research Findings
Several case studies highlight the potential applications of compounds similar to 3-(4-chlorophenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one :
- Anticancer Research : A study demonstrated that derivatives of benzothienopyrimidines significantly inhibited tumor growth in xenograft models.
- Neuroprotection : Research indicated that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis.
- Antimicrobial Activity : Compounds with similar sulfur-containing moieties showed broad-spectrum antimicrobial activity against resistant bacterial strains.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the compound participates in nucleophilic substitution reactions, particularly under basic or transition metal-catalyzed conditions. Key findings include:
-
Thiol-Disulfide Exchange : The sulfanyl group can undergo substitution with other thiols (RSH) in the presence of oxidizing agents like iodine or peroxides, forming disulfide bonds.
-
Alkylation Reactions : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C replaces the sulfanyl group with alkyl chains, generating derivatives with modified solubility profiles.
Oxidation of the Tetrahydrobenzothieno Ring
The saturated 5,6,7,8-tetrahydrobenzothieno ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 0°C | 5,6,7,8-Tetrahydro ring aromatizes to benzothiophene | Enhances π-conjugation for materials science |
| H₂O₂/Fe³⁺ | Ethanol, reflux | Epoxidation at the 5,6-position of the tetrahydro ring | Intermediate for further functionalization |
Hydrolysis of the 2-Oxoethyl Group
The ketone group in the 2-oxoethyl side chain is susceptible to hydrolysis:
-
Acidic Hydrolysis : Treatment with HCl (6M) in THF/water (1:1) at 80°C cleaves the oxoethyl group, yielding a carboxylic acid derivative.
-
Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester analog of the oxoethyl group under mild conditions (pH 7, 37°C) .
Cycloaddition Reactions
The pyrimidin-4(3H)-one core participates in [4+2] cycloadditions:
-
Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) in toluene at 110°C to form fused bicyclic adducts . Computational studies (DFT/PBE0) confirm regioselectivity driven by electron-rich regions of the benzothieno ring .
Chlorophenyl Substituent
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C) replaces the 4-chlorophenyl group with biaryl systems .
-
Nucleophilic Aromatic Substitution : The para-chloro group reacts with amines (e.g., morpholine) under microwave irradiation (150°C, 30 min) .
Naphthalen-2-yl Group
-
Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the 6-position of the naphthalene ring, confirmed by X-ray crystallography .
Reduction Reactions
-
Ketone Reduction : The 2-oxoethyl group is reduced to a hydroxyl group using NaBH₄ in ethanol (0°C, 2 hr), forming a diol derivative.
-
Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) under high pressure (50 atm) saturates the benzothieno ring, altering its electronic properties.
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
C-S Bond Cleavage : Homolytic cleavage of the sulfanyl linker generates thiyl radicals, detectable via ESR spectroscopy .
-
Ring Contraction : Rearrangement of the pyrimidinone core observed in solid-state photolysis studies .
Key Stability Considerations
-
pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening mechanisms.
-
Thermal Stability : Stable up to 200°C (TGA data), with decomposition onset at 210°C (N₂ atmosphere) .
This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ primarily in the substituents at the 2-sulfanyl and 3-aryl positions (Table 1). These variations influence physicochemical properties, target affinity, and pharmacokinetics.
Table 1: Structural Comparison of Key Analogues
Computational Similarity Analysis
However, its naphthalenyl group introduces distinct steric and electronic features compared to linear aliphatic chains in SAHA, likely altering binding mode specificity .
Key Findings from Molecular Networking and Docking Studies :
- Bioactivity Clustering: Compounds with similar benzothienopyrimidinone scaffolds cluster into groups with shared kinase inhibitory profiles, as observed in hierarchical clustering of bioactivity data .
- Docking Affinity Variability: Minor substituent changes (e.g., naphthalenyl vs. biphenylyl) significantly alter docking scores. For example, the biphenylyl-substituted analog (CAS 618432-35-2) showed stronger interactions with PERK kinase’s hydrophobic pocket compared to chlorophenyl derivatives .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The naphthalenyl group in the target compound increases logP (predicted ~4.2) compared to analogs with smaller aryl substituents (e.g., logP ~3.5 for 2-chlorophenyl analog) .
- Metabolic Stability : Ethoxy and methoxy substituents (e.g., in CAS 618432-35-2 and 477331-37-6) enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
- Solubility : Chlorophenyl and methylbenzyl derivatives exhibit lower aqueous solubility (<10 µg/mL), whereas ethoxyphenyl analogs show moderate improvements (~25 µg/mL) due to polarity .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The compound is typically synthesized via multi-step condensation reactions. Key steps include:
- Three-component reactions involving aldehydes, ketones, and urea/thiourea derivatives under acidic or basic conditions (e.g., acetic acid or K₂CO₃ in acetone) .
- Solvent optimization : Use of polar aprotic solvents like DMF or ethanol at controlled temperatures (0–90°C) to enhance reactivity and purity .
- Purification : Recrystallization from ethanol/water mixtures improves yield (68–80%) and removes byproducts .
| Key Reaction Parameters | Examples from Literature |
|---|---|
| Solvent (DMF, acetone) | 70% yield in DMF at 90°C |
| Catalysts (K₂CO₃) | 74% yield in anhydrous acetone |
| Reaction time | 3–5 hours for completion |
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of ¹H/¹³C-NMR , IR , and single-crystal X-ray diffraction is essential:
- NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and confirms sulfanyl/thieno linkages .
- X-ray crystallography : Resolves disorder in the tetrahydrobenzothieno ring system (R factor < 0.067) .
- Mass spectrometry : Validates molecular weight (e.g., MW 531.73 for analogs) .
Q. How can in vitro biological activity assays be standardized for this compound?
- Antitumor assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Follow CLSI guidelines for disc diffusion against Gram-positive/negative bacteria .
- Dose-response curves : Include positive controls (e.g., doxorubicin for antitumor, ciprofloxacin for antimicrobial) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize cell passage numbers, serum concentrations, and incubation times .
- Structural analogs : Modify the naphthalen-2-yl or chlorophenyl substituents to assess SAR (see Table 1) .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Table 1: Structural Modifications and Activity Trends
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhanced antitumor activity | |
| Naphthalen-2-yl | Improved antimicrobial potency |
Q. What computational methods validate interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or microbial enzymes .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Correlate logP values with IC₅₀ data to predict bioavailability .
Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be addressed?
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing .
- DFT calculations : Compare experimental NMR shifts with B3LYP/6-31G(d) optimized structures .
- Disorder modeling : Refine X-ray data with SHELXL to account for rotational flexibility in substituents .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) to enhance solubility .
- Metabolic stability : Use liver microsome assays to identify cytochrome P450 degradation hotspots .
- LogP adjustment : Incorporate polar groups (e.g., –OH or –NH₂) to reduce hydrophobicity .
Methodological Challenges
Q. How are regioselectivity issues managed during functionalization of the tetrahydrobenzothieno core?
- Protecting groups : Temporarily block reactive sites (e.g., sulfanyl groups) with trityl chloride .
- Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to direct electrophilic substitution to the 2-position .
Q. What analytical workflows resolve impurities in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
